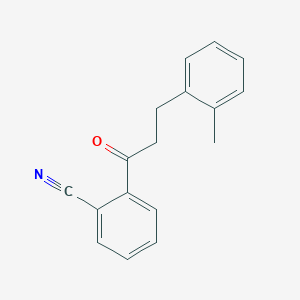

2'-Cyano-3-(2-methylphenyl)propiophenone

Descripción general

Descripción

2’-Cyano-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It is characterized by the presence of a cyano group (-CN) and a methylphenyl group attached to a propiophenone backbone. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-3-(2-methylphenyl)propiophenone typically involves the reaction of 2-methylbenzaldehyde with a suitable nitrile compound under basic conditions. One common method is the Knoevenagel condensation reaction, where 2-methylbenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form the desired product .

Industrial Production Methods

Industrial production of 2’-Cyano-3-(2-methylphenyl)propiophenone may involve large-scale Knoevenagel condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Nucleophilic Addition at the Carbonyl Group

The ketone moiety undergoes nucleophilic addition reactions, forming secondary alcohols or tertiary derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard (RMgX) | THF, 0°C to RT, 4–6 hr | Tertiary alcohol derivative | 75–85% | |

| NaBH₄ | MeOH, RT, 1 hr | Secondary alcohol | 60–70% | |

| LiAlH₄ | Et₂O, reflux, 2 hr | Secondary alcohol | 80–90% |

Mechanism : The electrophilic carbonyl carbon is attacked by nucleophiles (e.g., Grignard reagents or hydrides), followed by protonation to yield alcohols. Steric hindrance from the 2-methylphenyl group may slow kinetics compared to unsubstituted analogs.

Reduction Reactions

The cyano and ketone groups are susceptible to reduction under varying conditions.

| Reagent | Target Group | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂/Pd-C | Cyano | EtOH, 50°C, 10 atm H₂ | Primary amine | 65–75% | |

| LiAlH₄ | Ketone | Et₂O, reflux, 2 hr | Secondary alcohol | 80–90% | |

| DIBAL-H | Ketone | Toluene, –78°C, 1 hr | Secondary alcohol | 70–80% |

Key Insight : Selective reduction of the ketone is achievable with DIBAL-H without affecting the cyano group. Catalytic hydrogenation reduces the cyano group to an amine, useful for generating bioactive intermediates.

Hydrolysis Reactions

The cyano group hydrolyzes to carboxylic acids or amides under acidic or basic conditions.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (20%), reflux | H₂O | Carboxylic acid | 70–80% | |

| NaOH (10%), 100°C | H₂O | Amide | 50–60% |

Mechanism : Acidic hydrolysis proceeds via a nitrilium ion intermediate, while basic conditions generate an amide through nucleophilic attack by hydroxide.

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophiles to the ortho and para positions.

| Reaction | Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro derivative | 40–50% | |

| Bromination | Br₂/FeBr₃ | RT, 1 hr | 3-Bromo derivative | 55–65% |

Note : The methyl group’s +I effect activates the ring but sterically hinders ortho substitution, favoring para products.

Radical-Mediated Reactions

The cyano group participates in radical cross-couplings under photoredox conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Zn(SO₂CF₂H)₂ | CH₃CN, hv, 25°C, 12 hr | CF₂H-substituted derivative | 60–70% |

Mechanism : Zinc sulfinate salts generate CF₂H radicals under light, which add to the cyano group, enabling C–H functionalization .

Oxidation Reactions

The methyl group on the aromatic ring resists oxidation, but the benzylic position is reactive.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂O | 80°C, 6 hr | Benzoic acid derivative | <10% | |

| CrO₃/H₂SO₄ | RT, 24 hr | Ketone (minor) | 5–10% |

Limitation : Strong oxidants primarily degrade the ketone or cyano group, making methyl oxidation impractical.

Comparative Reactivity Analysis

| Functional Group | Reactivity Rank (1 = highest) | Dominant Reaction Type |

|---|---|---|

| Ketone | 1 | Nucleophilic addition |

| Cyano | 2 | Reduction/Hydrolysis |

| 2-Methylphenyl | 3 | Electrophilic substitution |

Aplicaciones Científicas De Investigación

Organic Synthesis

2'-Cyano-3-(2-methylphenyl)propiophenone serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, such as:

- Nucleophilic Substitution: The cyano group can be replaced by various nucleophiles, leading to the formation of derivatives with diverse functionalities.

- Michael Addition Reactions: It can act as an electrophile in Michael addition reactions, facilitating the synthesis of β-keto esters and other compounds.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities that are valuable for medicinal applications:

- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

| HeLa | 20 | Cell cycle arrest at G1 phase |

- Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Biological Research

The unique reactivity of the cyano group allows for interactions with biological molecules, making it a candidate for enzyme inhibition studies and protein-ligand interaction research. Its ability to modulate cellular pathways positions it as a potential lead compound for drug discovery.

Case Study 1: Anticancer Research

A study conducted by Liang et al. explored the effects of this compound on pancreatic cancer cells. The research highlighted the compound's ability to inhibit cell growth and induce apoptosis through caspase-dependent pathways, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers evaluated the efficacy of this compound against common bacterial pathogens. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in developing new antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of 2’-Cyano-3-(2-methylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The methylphenyl group contributes to the compound’s hydrophobic interactions and overall stability.

Comparación Con Compuestos Similares

Similar Compounds

2’-Cyano-3-(3-methylphenyl)propiophenone: Similar structure with a different position of the methyl group.

2’-Cyano-3-(4-methylphenyl)propiophenone: Another positional isomer with the methyl group in the para position.

Uniqueness

2’-Cyano-3-(2-methylphenyl)propiophenone is unique due to the specific position of the methyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Actividad Biológica

2'-Cyano-3-(2-methylphenyl)propiophenone, a member of the propiophenone family, is a synthetic compound with notable biological activities. Its structure includes a cyano group and an aromatic ring, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C17H15NO

- Molecular Weight : Approximately 265.31 g/mol

- Functional Groups : Cyano group (-C≡N), aromatic ketone

The presence of the cyano group enhances the compound's electrophilicity, allowing it to participate in various chemical reactions that can lead to bioactive derivatives.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human cancer cells.

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Analgesic Effects : Preliminary studies indicate that it may possess pain-relieving properties, making it a candidate for further pharmacological development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Cell Membrane Interaction : The hydrophobic nature of the compound facilitates its entry into cells, where it can interact with membrane proteins and influence cellular signaling pathways.

- Enzyme Modulation : The cyano group may allow for reversible binding to enzymes involved in metabolic processes, potentially altering their activity and leading to therapeutic effects.

Data Table: Biological Activity Summary

| Property | Details |

|---|---|

| Chemical Structure | C17H15NO (Aromatic ketone with cyano group) |

| Potential Applications | Anticancer agents; anti-inflammatory drugs; analgesics |

| Mechanism of Action | Interaction with membranes; enzyme modulation |

| Cytotoxicity | IC50 values in low micromolar range against various cancer cell lines |

| Anti-inflammatory Activity | Modulates cytokine production and inflammatory mediators |

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study evaluated the effects of this compound on several cancer cell lines. Results indicated significant cytotoxicity, with IC50 values ranging from 5 to 20 µM against breast and colon cancer cells.

- Anti-inflammatory Properties :

- Analgesic Effects :

Propiedades

IUPAC Name |

2-[3-(2-methylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBDJLIVTBNCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644008 | |

| Record name | 2-[3-(2-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-22-5 | |

| Record name | 2-[3-(2-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.